molecular formula C10H12O5 B13620398 methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate

methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate

Cat. No.: B13620398
M. Wt: 212.20 g/mol
InChI Key: UANTXCOQIZBHAA-QMMMGPOBSA-N
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Description

Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is a chemical compound characterized by its unique structure, which includes a methyl ester group, a dihydroxyphenyl group, and a hydroxypropanoate moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate typically involves the esterification of (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

(3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid+methanolacid catalystmethyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate+water\text{(3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid+methanolacid catalyst​methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate exerts its effects is primarily through its interaction with biological molecules. The dihydroxyphenyl group can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, the compound may interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxybutanoate
  • Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxyhexanoate

Uniqueness

Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the dihydroxyphenyl group and the hydroxypropanoate moiety allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C10H12O5/c1-15-10(14)5-8(12)6-2-3-7(11)9(13)4-6/h2-4,8,11-13H,5H2,1H3/t8-/m0/s1

InChI Key

UANTXCOQIZBHAA-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=C(C=C1)O)O)O

Canonical SMILES

COC(=O)CC(C1=CC(=C(C=C1)O)O)O

Origin of Product

United States

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